3-Nitro-5-phenylpyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-5-phenylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-9(8-4-2-1-3-5-8)6-13-7-10(11)14(15)16/h1-7H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRUSLNGEYNHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Nitro 5 Phenylpyridin 4 Amine and Analogous Pyridine Systems
Strategies Involving Direct Functionalization of Pyridine (B92270) Rings
The direct introduction of substituents onto a pre-formed pyridine ring is a primary strategy for synthesizing complex pyridine derivatives. This approach includes methods such as electrophilic substitution to install a nitro group and various amination techniques to introduce the key amine functionality.
Regioselective Nitration of Phenyl-Substituted Pyridines and Subsequent Amination Approaches
The synthesis of nitro-substituted phenylpyridines often begins with the nitration of a phenylpyridine precursor. The regioselectivity of this electrophilic aromatic substitution is crucial and can be influenced by reaction conditions. A common method involves the use of mixed acid systems, such as nitric acid (HNO₃) in sulfuric acid (H₂SO₄), at controlled temperatures to direct the nitration and minimize the formation of over-nitrated byproducts. For instance, the nitration of 2-phenylpyridine (B120327) can be optimized to achieve desired regioselectivity.
Following nitration, the introduction of an amino group is typically achieved through nucleophilic substitution or reduction of the nitro group. A relevant synthetic pathway involves the reaction of a halo-nitropyridine with an aminating agent. For example, the synthesis of 3-nitro-4-aminopyridine has been accomplished by reacting 4-ethoxy-3-nitropyridine (B157411) hydrochloride with ammonium (B1175870) acetate (B1210297) in ethanol (B145695) under reflux. prepchem.com This process involves the displacement of the ethoxy group by an amino group. A similar strategy could be envisioned for a phenyl-substituted analog.
Another approach is the direct amination of a nitropyridine. Highly reactive nitropyridines can be aminated under relatively mild conditions. For example, amination with hydroxylamine (B1172632) in an alkaline environment can proceed at room temperature. youtube.com
Direct Amination of Pyridine Derivatives via Nucleophilic Substitution of Hydrogen (S(N)H)
Direct C-H amination of pyridine rings offers an efficient route to aminopyridines, avoiding the need for pre-functionalization with leaving groups like halogens. The classical Chichibabin reaction, which uses sodium amide (NaNH₂), is a well-known example, though its generality can be limited by the harsh conditions required. nih.gov
More contemporary methods have been developed to achieve direct amination under milder conditions. One such strategy involves the conversion of the pyridine into a phosphonium (B103445) salt, which then reacts with an amine source like sodium azide. nih.gov This process is highly regioselective, typically favoring amination at the 4-position. nih.gov If the 4-position is blocked, amination occurs at the 2-position. nih.gov
The presence of activating groups, such as a nitro group, can facilitate direct nucleophilic substitution of hydrogen. It has been shown that nitropyridines can be aminated with alkylamines in the presence of an oxidant like potassium permanganate (B83412). youtube.com This reaction proceeds via an oxidative nucleophilic substitution of hydrogen mechanism. Another example demonstrated that 2-nitro-3-azidopyridine, when refluxed with ammonium hydroxide, undergoes amination at the 6-position to yield 2-nitro-3,6-diaminopyridine. researchgate.net
Oxidative Amination Techniques for Pyridine Ring Systems
Oxidative amination provides another avenue for the direct introduction of amino groups onto pyridine rings. These methods involve the in-situ generation of a reactive species that facilitates the C-N bond formation.
One technique involves the use of an oxidant to mediate the coupling of a pyridine with an amine. For instance, the amination of nitropyridines with alkylamines can be achieved in the presence of potassium permanganate. youtube.com In this reaction, the permanganate acts as the oxidant, enabling the nucleophilic attack of the amine on the electron-deficient pyridine ring. youtube.com Another example is the oxidative coupling of pyridine with 4-aminopyridine (B3432731) using phosphorus trichloride (B1173362) as a mediator, which likely proceeds through a pyridinium (B92312) salt intermediate. youtube.com
Recent advances have also explored the use of hypervalent iodine(III) reagents for the direct C-H amination of fused azaarenes. chemrxiv.org This method activates the heterocycle towards nucleophilic attack, providing access to both C2 and C4 aminated products without requiring pre-oxidation of the substrate, a common necessity in other methods like N-oxide chemistry. chemrxiv.org
Ring Transformation and Multicomponent Reaction Approaches
In contrast to modifying an existing pyridine, these strategies construct the heterocyclic ring from acyclic or different cyclic precursors. These methods are powerful for creating highly substituted pyridines in a convergent manner.
Diels-Alder Type Ring Transformations for Nitropyridine Frameworks
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. organic-chemistry.org However, the aromaticity of pyridine makes it an unreactive diene in normal-electron-demand Diels-Alder reactions. acs.org To overcome this, inverse-electron-demand Diels-Alder reactions are employed, where the pyridine system acts as the dienophile. acsgcipr.org
The presence of electron-withdrawing groups, such as the nitro group, on the pyridine ring is crucial for these reactions to proceed. sciforum.net Nitropyridines, like 3-nitropyridine, can function as effective dienophiles when reacted with electron-rich dienes. sciforum.netscilit.com Theoretical studies using Density Functional Theory (DFT) have analyzed the feasibility, regioselectivity, and mechanism of such cycloadditions, predicting the formation of quinoline (B57606) derivatives after the initial cycloaddition. sciforum.netscilit.com The reaction mechanism is typically a concerted and asynchronous process. sciforum.net
Another strategy to enable Diels-Alder reactions with pyridines involves coordination to a π-basic metal, like tungsten. acs.org The metal complex disrupts the aromaticity of the pyridine ring, effectively rendering it a reactive diene that can undergo cycloaddition with electron-deficient alkenes under mild conditions. acs.org
Nucleophilic Ring Transformation Utilizing Dinitropyridones
Ring transformation reactions offer a sophisticated method for synthesizing highly functionalized aromatic systems from heterocyclic precursors. 1-Methyl-3,5-dinitro-2-pyridone has emerged as a particularly useful substrate for nucleophilic-type ring transformations. nih.gov Its high electron deficiency, due to two nitro groups and a carbonyl group, combined with a low aromatic stabilization energy and the presence of a good leaving group, makes it susceptible to nucleophilic attack and subsequent ring opening. nih.gov
In a key three-component reaction, dinitropyridone reacts with a ketone in the presence of a nitrogen source, such as ammonia (B1221849) or ammonium acetate, to afford nitropyridines that are otherwise difficult to synthesize. nih.govresearchgate.net In these transformations, the dinitropyridone effectively serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govresearchgate.net This method allows for the construction of the nitroaniline framework, where the benzene (B151609) ring and the amino group can be easily modified by changing the ketone and nitrogen source used in the reaction. researchgate.net For example, reacting dinitropyridone with various enaminones (prepared from 1,3-dicarbonyl compounds and amines) yields 2-functionalized 4-nitroanilines. researchgate.net
Three-Component Ring Transformation (TCRT) Strategies for Pyridine Synthesis
Three-component ring transformation (TCRT) represents a powerful strategy for the synthesis of functionalized pyridines from simple, acyclic precursors. encyclopedia.pub This method involves the reaction of a substrate with two other components to construct a new ring system. encyclopedia.pub A common approach involves the reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents, with a nitrogen source and another component that provides the remaining atoms of the pyridine ring. encyclopedia.pub
For instance, the ring transformation of 1-methyl-3,5-dinitro-2-pyridone with enolates of 1,3-dicarbonyl compounds has been shown to produce functionalized 4-nitrophenols. encyclopedia.pub To broaden the scope of this transformation, simple ketones can be used in place of 1,3-dicarbonyl compounds, with the inclusion of a nitrogen source like ammonia, in what is termed a three-component ring transformation (TCRT). encyclopedia.pub This approach allows for greater diversity in the final pyridine products. encyclopedia.pub This strategy has been successfully applied to the synthesis of various nitropyridines using α,β-unsaturated ketones, cycloalkanones, and aldehydes. encyclopedia.pub
A notable example is the one-pot synthesis of 3-nitropyridines through the ring transformation of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia. encyclopedia.pub
Cascade Reactions Involving Enediamines and Vinamidinium Salts in Pyridine Construction
Cascade reactions, also known as domino or tandem reactions, offer an efficient means of synthesizing complex molecules like pyridines in a single operation, thereby avoiding the isolation of intermediates and reducing waste. These reactions often involve the formation of multiple bonds in a sequential manner.
While specific examples detailing the use of enediamines and vinamidinium salts for the direct synthesis of 3-Nitro-5-phenylpyridin-4-amine are not prevalent in the reviewed literature, the principles of cascade reactions are widely applied in pyridine synthesis. For example, a novel iminium ion cascade reaction has been developed for the stereoselective synthesis of various substituted aza-fused bicycles, demonstrating the power of cascade strategies in constructing nitrogen-containing heterocycles. nih.gov Another example is the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines, which proceeds through a cascade process involving the formation of an imine followed by cyclization. rsc.org These examples highlight the potential for developing cascade reactions involving enediamines and vinamidinium salts for the construction of highly substituted pyridines.
Conversion of Precursor Functional Groups
The synthesis of this compound often involves the strategic introduction and subsequent conversion of functional groups on a pre-formed pyridine ring. The nitro and amino groups are key functionalities that can be manipulated to achieve the desired final product.
Selective Reduction of Nitro Groups to Amino Groups in Pyridine Scaffolds
The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of many biologically active molecules, including derivatives of 4-aminopyridine. acs.org This conversion is crucial for installing the amino functionality in the target molecule, this compound. A variety of reducing agents and catalytic systems have been developed for this purpose, with a strong emphasis on chemoselectivity to avoid the reduction of other sensitive functional groups that may be present in the molecule. acs.orgresearchgate.net
Commonly used methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium, platinum, or nickel on a solid support (e.g., carbon) with hydrogen gas. masterorganicchemistry.com For instance, hydrogenation with a rhodium oxide catalyst has been shown to be effective for the reduction of functionalized pyridines under mild conditions. rsc.org
Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are widely used to reduce nitro groups to amines. masterorganicchemistry.com
Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst. Nickel-catalyzed hydrosilylative reduction using Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) has been reported as an excellent system for the chemoselective transfer hydrogenation of nitro compounds to primary amines. rsc.org
Other Reducing Agents: Stannous chloride (SnCl₂) is a notable reagent known for its chemoselectivity in reducing nitro groups without affecting other reducible functionalities. youtube.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can also accomplish this transformation, although it is less selective. youtube.com
Chemical Conversion Pathways for Introducing the Nitro and Amino Moieties
The introduction of nitro and amino groups onto a pyridine ring can be achieved through various synthetic routes. The nitro group, being a strong electron-withdrawing group, can activate the pyridine ring for certain reactions. nih.gov
One common strategy is the nitration of a pre-existing pyridine derivative. However, the direct nitration of pyridine itself is often difficult and can lead to a mixture of products. Therefore, it is often more strategic to introduce the nitro group at a specific position by utilizing a directing group or by starting with a precursor that already contains the nitro group in the desired location.
The amino group can be introduced directly or, more commonly, via the reduction of a nitro group as discussed previously. masterorganicchemistry.com The transformation of 5-nitropyrimidine (B80762) into 2-amino-5-nitro-3-R-pyridines by reaction with CH-active nitriles demonstrates a ring transformation approach to introduce both nitro and amino functionalities. researchgate.net
Optimization of Reaction Conditions and Catalyst Systems in Pyridine Synthesis
The efficiency and selectivity of pyridine synthesis are highly dependent on the reaction conditions and the choice of catalyst. researchgate.netku.ac.ae Optimization of these parameters is a critical aspect of developing robust and scalable synthetic routes.
Several factors are typically considered during optimization:
Catalyst: A wide range of catalysts, including both homogeneous and heterogeneous systems, have been employed in pyridine synthesis. researchgate.net These include metal Lewis acids, such as gallium halides, which have shown catalytic potential in multi-component domino syntheses of functionalized pyridines. researchgate.net The choice of catalyst can significantly influence the reaction rate and the product yield. ku.ac.ae
Temperature: Temperature plays a crucial role in reaction kinetics. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity. researchgate.net
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts.
Recent advancements have focused on developing more environmentally friendly and sustainable methods, such as the use of recyclable catalysts and solvent-free conditions. researchgate.netbenthamscience.com For example, the use of a sulfonated asphaltene catalyst in a one-pot multi-component reaction for the synthesis of β-amino carbonyl derivatives in ethanol resulted in high product yields and demonstrated catalyst recyclability. researchgate.net
Reactivity and Chemical Transformations of 3 Nitro 5 Phenylpyridin 4 Amine
Transformations of the Nitro Group
The nitro group of 3-Nitro-5-phenylpyridin-4-amine is a primary site for chemical modification, most notably through reduction to an amino group.
Hydrogenation of the Nitro Group to the Amino Group
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, often serving as a route to valuable intermediates. uctm.edu Catalytic hydrogenation is a widely employed and efficient method for this conversion. uctm.educommonorganicchemistry.com
Commonly used catalysts for the hydrogenation of aromatic nitro compounds include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com Pd/C is often the preferred catalyst, effectively reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, its broad reactivity can sometimes lead to the reduction of other functional groups within the molecule. commonorganicchemistry.com Raney nickel serves as a good alternative, particularly when the substrate contains aromatic halides that could undergo dehalogenation with Pd/C. commonorganicchemistry.com The choice of solvent can also influence the reaction, with ethanol (B145695) and isopropanol (B130326) being suitable options. uctm.edu
The process of hydrogenating substituted nitrobenzenes can be complex, often proceeding through a series of intermediate steps. rasayanjournal.co.in For instance, the reduction of nitrobenzene (B124822) can involve the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates, which can then react to form azobenzene, especially if there is a deficiency of hydrogen on the catalyst surface. rasayanjournal.co.in Increasing the hydrogen pressure helps to ensure the complete reduction to the desired amine. rasayanjournal.co.in
A variety of other reducing agents can also be employed for the conversion of nitro groups to amines. These include iron (Fe) or zinc (Zn) in acidic conditions, tin(II) chloride (SnCl₂), and sodium sulfide (B99878) (Na₂S). commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds but tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com
| Reagent | Substrate Scope | Key Characteristics |
| H₂/Pd/C | Aromatic and aliphatic nitro groups | Often the method of choice, but can reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Nickel | Aromatic and aliphatic nitro groups | Useful for substrates with aromatic halides to avoid dehalogenation. commonorganicchemistry.com |
| Fe/Acid | Aromatic nitro groups | Mild conditions, good for the presence of other reducible groups. commonorganicchemistry.com |
| Zn/Acid | Aromatic nitro groups | Mild conditions, similar to Fe/Acid. commonorganicchemistry.com |
| SnCl₂ | Aromatic nitro groups | Mild conditions, tolerant of other reducible groups. commonorganicchemistry.com |
| Na₂S | Aromatic nitro groups | Useful when hydrogenation or acidic conditions are not suitable. Can be selective for one nitro group over others. Does not typically reduce aliphatic nitro groups. commonorganicchemistry.com |
| LiAlH₄ | Aliphatic nitro compounds | Reduces aliphatic nitro groups to amines; forms azo products with aromatic nitro compounds. commonorganicchemistry.com |
Other Reductive Pathways and Their Mechanistic Insights
Beyond direct hydrogenation, other reductive pathways for nitroarenes exist, offering alternative selectivities and mechanistic profiles. Metal-free reduction methods have gained attention for their milder conditions and functional group tolerance. For example, tetrahydroxydiboron (B82485) has been used for the reduction of aromatic nitro compounds in water. organic-chemistry.org
The mechanism of nitro group reduction can proceed through a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally the amino functional group. nih.gov These reactions are often catalyzed by nitroreductases, which are enzymes that can donate electrons to the nitro group. nih.gov Bacterial nitroreductases, for instance, are NAD(P)H-dependent flavin mononucleotide (FMN) enzymes that can transfer electrons either one at a time or two at a time. nih.gov
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The electron-deficient nature of the pyridine ring in this compound, further activated by the electron-withdrawing nitro group, makes it susceptible to nucleophilic attack.
Substitution of the Nitro Group
The nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common than substitution of a halogen. In some cases, the nitro group can be displaced by a nucleophile, particularly in highly activated systems. nih.gov For instance, fluorodenitration reactions have been studied where a nitro group is replaced by a fluoride (B91410) ion. nih.gov The mechanism of such reactions can be either stepwise, involving a Meisenheimer-like intermediate, or concerted. nih.gov
Interestingly, reactions of nitropyridines with amines can sometimes lead to unexpected rearrangements. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield a product where the nitro group has migrated from the 4-position to the 3-position, in addition to the expected nucleophilic substitution product. clockss.org This nitro-group migration was observed to occur in polar aprotic solvents. clockss.org
Vicarious Nucleophilic Substitution (VNS) with Nitrogen and Carbon Nucleophiles
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.orgnih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org The VNS reaction typically involves the reaction of a nitroarene with a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org The mechanism proceeds through the formation of a σ-adduct, followed by the elimination of the leaving group to afford the substituted product. organic-chemistry.orgnih.gov
VNS has been successfully applied to nitropyridines for both alkylation and amination. nih.govrsc.org For instance, electrophilic 3-nitropyridines can react with sulfonyl-stabilized carbanions in the presence of a strong base to yield alkylated products. nih.gov This process involves the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination of a sulfinic acid. nih.gov
For the amination of 3-nitropyridines, reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been used in VNS reactions to introduce an amino group at the 6-position. rsc.org This provides a general method for the synthesis of 3- or 4-substituted-2-amino-5-nitropyridines. rsc.org
| Substrate | Nucleophile/Reagent | Product Type | Reference |
| Electrophilic 3-nitropyridines | Alkyl phenyl sulfones / KHMDS | Alkylated nitropyridines | nih.gov |
| 3-Nitropyridine compounds | Hydroxylamine or 4-amino-1,2,4-triazole | 6-Amino-3-nitropyridines | rsc.org |
| 4-Nitroisoquinoline | Hydroxylamine or 4-amino-1,2,4-triazole | 1-Amino-4-nitroisoquinoline | rsc.org |
Regioselectivity in Nucleophilic Attack on Electron-Deficient Pyridines
The position of nucleophilic attack on the pyridine ring is governed by the electronic effects of the substituents. In electron-deficient pyridines, such as those bearing a nitro group, the attack generally occurs at positions ortho or para to the electron-withdrawing group. organic-chemistry.org For 4-substituted nitroarenes, VNS typically yields a single product where the substitution occurs ortho to the nitro group. organic-chemistry.org In contrast, 2- and 3-substituted nitroarenes often lead to a mixture of isomeric products resulting from attack at both ortho and para positions. organic-chemistry.org
In the case of 3-nitropyridines, VNS amination has been shown to occur selectively at the 6-position, which is para to the nitro group. rsc.org This regioselectivity is a key feature of the VNS reaction and allows for the controlled introduction of substituents onto the pyridine ring.
Electrophilic Aromatic Substitution (where applicable based on activation)
Electrophilic Aromatic Substitution (EAS) on the pyridine ring of this compound is challenging and generally not a favored reaction pathway. The pyridine ring itself is inherently electron-deficient compared to benzene (B151609), a characteristic that is exacerbated by the potent electron-withdrawing nitro group at the C3 position. nih.govntnu.no Furthermore, under the acidic conditions typically required for EAS reactions, the pyridine nitrogen is protonated, which strongly deactivates the ring towards electrophilic attack. rsc.org
While the 4-amino group is a strong activating group for EAS and typically directs incoming electrophiles to the ortho and para positions, its influence in this specific molecule is sterically and electronically limited. acs.org The positions ortho to the amino group (C3 and C5) are already substituted with the nitro and phenyl groups, respectively. The para position is occupied by the ring nitrogen, precluding substitution.
A summary of the directing effects of the substituents on the pyridine ring is presented below.
| Substituent | Position | Electronic Effect on Pyridine Ring | Typical Directing Influence for EAS |
| Amino | C4 | Strongly Activating (Electron-Donating) | Ortho, Para |
| Nitro | C3 | Strongly Deactivating (Electron-Withdrawing) | Meta |
| Phenyl | C5 | Weakly Deactivating (Inductive) / Activating (Resonance) | Complex |
Given these competing factors, synthetic strategies rarely employ electrophilic substitution on the aminonitropyridine core. Instead, functionalization is typically achieved through nucleophilic substitution pathways or by building upon the existing functional groups.
Oxidative Transformations of the Pyridine Nucleus and its Substituents
The oxidation of this compound is not extensively documented in the scientific literature. However, the reactivity of its functional groups suggests several potential oxidative pathways.
The primary aromatic amino group is susceptible to oxidation. A potential transformation is its conversion to a nitrile group via oxidative dehydrogenation. Copper-catalyzed aerobic oxidation is a known method for converting primary amines to the corresponding nitriles, a reaction that has been shown to be effective for various heterocyclic amines. nih.gov
The pyridine nitrogen can be oxidized to an N-oxide. This transformation typically makes the pyridine ring more susceptible to both nucleophilic and electrophilic attack. For instance, the oxidation of pyridine-N-oxide itself facilitates nitration at the 4-position, a position already occupied in the target molecule. rsc.org
Oxidation of substituted 4-aminopyridines can also lead to more complex products. For example, the reaction of 4-aminopyridine (B3432731) with bromine does not result in simple ring bromination but instead yields complex pyridyl-pyridinium cations through a peculiar bromination-dimerization process. acs.org Similarly, oxidation of N-aminopyridinium salts can produce 1,1'-azopyridinium salts. rsc.org While this compound is not an N-aminopyridinium salt, these findings illustrate the diverse oxidative pathways available to aminopyridine derivatives.
Potential oxidative transformations are summarized in the table below.
| Functional Group | Potential Oxidizing Agent | Potential Product |
| 4-Amino Group | Copper Catalyst / O₂ | 3-Nitro-5-phenylpyridine-4-carbonitrile |
| Pyridine Nitrogen | Peroxy Acids (e.g., m-CPBA) | This compound-1-oxide |
| 4-Amino Group | Dihalogens (e.g., Br₂) | Dimerized or complex coupled products acs.org |
Role as a Synthetic Intermediate in Complex Molecule Construction
The structure of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems, particularly those with applications in medicinal chemistry. Nitropyridine derivatives are recognized as crucial intermediates for preparing substituted pyridines used in the synthesis of compounds targeting conditions like hypertension. google.com The strategic placement of the amino and nitro groups allows for sequential reactions to build fused-ring systems.
A key synthetic strategy involves the reduction of the nitro group. The reduction of aromatic nitro compounds to primary amines is a high-yield and well-established transformation, often accomplished using reagents like catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metals in acidic media (e.g., Fe, Sn, or Zn with HCl). youtube.comyoutube.com Reduction of the 3-nitro group in this compound would yield 5-phenylpyridine-3,4-diamine.
This resulting vicinal diamine is a versatile intermediate for constructing fused five-membered heterocyclic rings. For example, reaction with carboxylic acids or their derivatives would lead to the formation of imidazo[4,5-b]pyridines. Similarly, reaction with nitrous acid would yield triazolo[4,5-b]pyridines. These fused heterocyclic cores are prominent scaffolds in the development of kinase inhibitors, which are a major class of anticancer drugs. nih.govnih.govmdpi.commdpi.com The phenyl group at the 5-position can serve to occupy hydrophobic pockets in enzyme active sites, enhancing binding affinity.
The existing 4-amino group also provides a handle for further functionalization, such as acylation to form amides or participation in cross-coupling reactions, further diversifying the range of accessible complex molecules.
The table below illustrates potential complex molecules that could be synthesized from this compound.
| Intermediate | Reagent/Reaction | Resulting Complex Scaffold | Potential Application Area |
| 5-Phenylpyridine-3,4-diamine | Carboxylic Acid (R-COOH) + Heat | 2-Alkyl/Aryl-7-phenyl-3H-imidazo[4,5-b]pyridine | Kinase Inhibitors mdpi.com |
| 5-Phenylpyridine-3,4-diamine | Cyanogen Bromide (BrCN) | 7-Phenyl-1H-imidazo[4,5-b]pyridin-2-amine | Bioactive Heterocycles |
| 5-Phenylpyridine-3,4-diamine | Phosgene or equivalent | 7-Phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | Pharmaceutical Scaffolds |
| 5-Phenylpyridine-3,4-diamine | Nitrous Acid (HONO) | 6-Phenyl-1H- acs.orgrsc.orgnih.govtriazolo[4,5-b]pyridine | Bioisosteres for Purines |
Mechanistic Investigations in the Chemistry of 3 Nitro 5 Phenylpyridin 4 Amine
Elucidation of Nitration Reaction Mechanisms
The introduction of a nitro group onto an aromatic ring, known as nitration, is a classic example of electrophilic aromatic substitution. allen.in The nitration of the precursor to 3-Nitro-5-phenylpyridin-4-amine typically involves a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). allen.inrushim.ru
The mechanism proceeds through the following key steps:
Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). allen.inmasterorganicchemistry.com
Electrophilic Attack: The nitronium ion is attacked by the electron-rich pyridine (B92270) ring. The position of nitration is directed by the existing substituents on the ring.
Rearomatization: A base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom that formed a bond with the nitro group, restoring the aromaticity of the pyridine ring. masterorganicchemistry.com
The presence of the amino and phenyl groups on the pyridine ring influences the regioselectivity of the nitration. The amino group is a strong activating group, while the phenyl group's effect is more complex. The conditions of the reaction, such as temperature and the ratio of acids, are critical in controlling the outcome and yield of the desired 3-nitro isomer.
Detailed Studies of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA) is a key reaction for modifying aromatic compounds, particularly those bearing electron-withdrawing groups like the nitro group. libretexts.org In the context of this compound, a leaving group on the ring would be susceptible to replacement by a nucleophile.
The most common mechanism for SNA in nitro-activated systems is the addition-elimination pathway. libretexts.orgnih.gov This mechanism involves two principal steps:
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org
Elimination of the Leaving Group: The leaving group departs, taking with it the bonding pair of electrons, which leads to the reformation of the aromatic ring and the final substituted product. libretexts.org
The rate of this reaction is highly dependent on the nature of the leaving group, the strength of the nucleophile, and the solvent. The presence of the nitro group ortho or para to the leaving group is crucial for the stabilization of the Meisenheimer intermediate and thus for the feasibility of the reaction. libretexts.orgmasterorganicchemistry.com
Mechanisms of Nitro Group Reduction Processes
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, often employed to produce anilines and their derivatives. wikipedia.orgjsynthchem.com For this compound, this reduction would yield 3,4-diamino-5-phenylpyridine. A variety of reducing agents can be employed, each with its own mechanistic nuances.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group in a stepwise manner, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net
Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid (e.g., hydrochloric acid) are effective for nitro group reduction. commonorganicchemistry.comyoutube.com The metal acts as the reducing agent, transferring electrons to the nitro group. The reaction is typically followed by a basic workup to neutralize the acid and deprotonate the resulting amine. youtube.com
Other Reducing Agents: Other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium hydrosulfite, can also be used. wikipedia.orgjsynthchem.com
The generally accepted pathway for the reduction of a nitro group to an amine involves the following intermediates:
Nitro → Nitroso → Hydroxylamine → Amine
The specific intermediates observed can depend on the reaction conditions and the reducing agent used. researchgate.netnih.gov
Mechanistic Pathways of Ring Transformation Reactions
Ring transformation reactions involve the rearrangement of the atoms within a heterocyclic ring, often leading to the formation of a new ring system. For pyridine derivatives like this compound, these transformations can be initiated by nucleophilic attack.
One well-known type of ring transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway is particularly relevant for electron-deficient heterocyclic systems. The general steps are:
Nucleophilic Addition: A strong nucleophile adds to an electrophilic carbon atom of the pyridine ring.
Ring Opening: The pyridine ring cleaves, forming an open-chain intermediate.
Ring Closure: The intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring.
The presence of the nitro group in this compound makes the pyridine ring more susceptible to nucleophilic attack, a prerequisite for such transformations. The specific outcome of a ring transformation reaction would depend on the nature of the nucleophile and the reaction conditions. For instance, treatment with strong bases like potassium amide in liquid ammonia (B1221849) has been shown to induce ring transformations in related halogenated phenyl-1,2,4-triazines. wur.nl
Computational Probing of Reaction Intermediates and Transition States
Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can be used to model the structures and energies of reactants, intermediates, transition states, and products involved in the reactions of this compound.
For the reactions discussed above, computational studies can:
Elucidate Reaction Pathways: By calculating the potential energy surface, the most likely reaction pathway can be identified.
Characterize Intermediates and Transition States: The geometries and electronic structures of transient species like Meisenheimer complexes and transition states can be determined, providing insights into their stability and reactivity.
Predict Reactivity and Regioselectivity: Computational models can help predict which positions on the aromatic ring are most susceptible to attack and explain the observed regioselectivity in reactions like nitration and nucleophilic aromatic substitution. nih.gov
For example, computational studies on nucleophilic aromatic substitution reactions have been used to analyze the aromaticity of the ring throughout the reaction and to quantify the electrophilicity and nucleophilicity of the reacting species. nih.gov
Catalytic Cycle Analysis in Metal-Mediated or Metal-Free Transformations
Many of the reactions involving this compound, such as nitro group reduction and certain substitution reactions, can be catalyzed. Understanding the catalytic cycle is essential for optimizing the reaction and developing more efficient catalysts.
Metal-Mediated Transformations: In catalytic hydrogenation for nitro group reduction, the catalytic cycle involves the adsorption of both hydrogen and the nitro compound onto the metal surface. The hydrogen atoms are then transferred to the nitro group in a stepwise manner, and the final amine product desorbs from the surface, regenerating the active catalytic site. researchgate.net
In some modern reduction methods, well-defined metal complexes are used as catalysts. For instance, iron complexes have been shown to catalyze the reduction of nitro compounds. nih.gov Mechanistic studies, including kinetic analysis and spectroscopic techniques, can help to identify the key catalytic intermediates, such as metal-hydride species, and to elucidate the steps of the catalytic cycle. nih.gov
Advanced Characterization Techniques for 3 Nitro 5 Phenylpyridin 4 Amine Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a compound in solution.
¹H NMR: A ¹H NMR spectrum of 3-Nitro-5-phenylpyridin-4-amine would be expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings, as well as the amine (NH₂) protons. The chemical shifts (δ) would indicate the electronic environment of each proton, with the nitro group causing a downfield shift for adjacent protons. The coupling patterns (J-coupling) would reveal the connectivity of the protons.
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. Each unique carbon atom in the molecule would produce a separate signal. The chemical shifts would be influenced by the attached functional groups, with carbons bonded to the nitro and amino groups, and those in the aromatic rings, appearing in characteristic regions.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range correlations between protons and carbons, respectively. This would be crucial for the unambiguous assignment of all signals and confirming the substitution pattern on both rings.
However, specific, experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the reviewed literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are used to identify functional groups by measuring the vibrations of bonds within a molecule.
IR Spectroscopy: For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would typically appear as two bands in the 3300-3500 cm⁻¹ region. nih.gov Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would produce strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings.
A detailed table of vibrational modes and their corresponding wavenumbers cannot be compiled as specific IR and Raman spectra for this compound are not publicly documented.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.
Molecular Weight: The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound (C₁₁H₉N₃O₂), which is 215.21 g/mol . nih.gov
Fragmentation Analysis: The molecule would break apart in a predictable manner upon ionization. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (a loss of 46 Da) and NO (a loss of 30 Da). youtube.com The fragmentation of the phenylpyridine core would also produce characteristic ions. For instance, aromatic amines can undergo cleavage, and the phenyl group itself can give a characteristic ion at m/z = 77. youtube.comrsc.org
While general fragmentation patterns for related structures are known, a specific mass spectrum and a detailed fragmentation table for this compound are not available.
Table 1: Expected Key Mass Spectrometry Fragments
| m/z Value | Identity of Fragment | Notes |
|---|---|---|
| 215 | [M]⁺ | Molecular Ion |
| 185 | [M - NO]⁺ | Loss of nitric oxide |
| 169 | [M - NO₂]⁺ | Loss of nitro group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This analysis provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which influences the crystal packing.
There are no published crystallographic studies for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.
Elemental Analysis (CHN) for Empirical Formula Confirmation
Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental results are then compared to the theoretical values calculated from the molecular formula to confirm its elemental composition and purity.
For this compound (C₁₁H₉N₃O₂):
Molecular Weight: 215.21 g/mol
Theoretical Calculation:
%C = (12.011 * 11 / 215.21) * 100 = 61.39%
%H = (1.008 * 9 / 215.21) * 100 = 4.21%
%N = (14.007 * 3 / 215.21) * 100 = 19.53%
No experimental elemental analysis data has been reported in the literature to compare with these theoretical values.
Table 2: Theoretical Elemental Analysis
| Element | Symbol | Theoretical Percentage |
|---|---|---|
| Carbon | C | 61.39% |
| Hydrogen | H | 4.21% |
Applications of 3 Nitro 5 Phenylpyridin 4 Amine in Advanced Materials and Chemical Synthesis
Utilization as a Key Intermediate in Specialty Chemical Manufacturing
3-Nitro-5-phenylpyridin-4-amine serves as a crucial building block in the synthesis of a variety of specialty chemicals. bldpharm.com Its classification as a heterocyclic building block underscores its utility in constructing more complex molecular architectures. bldpharm.com The presence of reactive functional groups—the amino and nitro groups, along with the phenyl substituent on the pyridine (B92270) core—allows for a diverse range of chemical transformations. This makes it a valuable starting material for producing fine chemicals and pharmaceutical intermediates. bldpharm.com
The reactivity of the amino group allows for derivatization through reactions such as acylation, alkylation, and diazotization, leading to a wide array of substituted pyridine compounds. The nitro group can be reduced to an amino group, opening up further synthetic possibilities for creating diamino-phenylpyridine derivatives. These derivatives are important scaffolds in medicinal chemistry and materials science.
Role in the Development of Agrochemical Intermediates (e.g., fungicides)
While direct studies on the fungicidal activity of this compound are not extensively reported, the broader class of compounds to which it belongs shows significant promise in agrochemical applications. For instance, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds have demonstrated excellent fungicidal activity against Botrytis cinerea, a common plant pathogen. mdpi.com Several of these compounds exhibited higher efficacy than the commercial fungicides pyrimethanil (B132214) and cyprodinil. mdpi.com
Furthermore, research into phenylhydrazone derivatives containing two carbonic acid ester groups has revealed strong antifungal activities against various plant pathogens, including Rhizoctonia solani and Colletotrichum capsici. nih.gov These findings suggest that the phenyl-substituted nitrogen-containing heterocyclic scaffold is a viable pharmacophore for the development of new antifungal agents. The structural similarities between these active compounds and this compound indicate its potential as a precursor for novel agrochemical intermediates with fungicidal properties.
Emerging Applications in Electronics and Optoelectronics Materials Science
The unique electronic properties of pyridine derivatives make them attractive candidates for use in advanced electronic and optoelectronic devices. The field is actively exploring the potential of such compounds, including those with donor-acceptor architectures similar to this compound.
Electron Transport Layer Materials for Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. The efficiency and stability of these cells are critically dependent on the materials used for the electron transport layer (ETL). Organic molecules, particularly those with pyridine moieties, are being investigated for their ability to passivate defects and improve charge transport.
Diphenylpyridine amine-substituted porphyrins have been successfully employed as hole-transporting materials in PSCs, demonstrating that pyridine-containing structures can facilitate efficient charge transfer. researchgate.net Additionally, various organic additives with functional groups capable of interacting with the perovskite layer are used to enhance device performance and stability. rsc.org While direct application of this compound in PSCs has not been reported, its combination of an electron-donating amino group and an electron-withdrawing nitro group on a phenylpyridine scaffold suggests it could be a candidate for interfacial engineering or as a component in novel charge-transporting materials.
Components in Organic Light-Emitting Diodes (OLEDs)
In the field of organic light-emitting diodes (OLEDs), materials with tailored electronic properties are essential for achieving high efficiency and color purity. Pyrazoline phenyl derivatives have been utilized in blue OLEDs, demonstrating the utility of nitrogen-containing heterocyclic compounds as emitters. researchgate.net Furthermore, donor-π-acceptor compounds are a key class of materials for OLED applications. beilstein-journals.org
For example, a fluorophore containing triphenylamine (B166846) as a donor and dimesitylboron as an acceptor linked through a thieno[3,2-b]thiophene (B52689) π-conjugated linker has been used as an emitter in a solution-processed OLED, achieving high efficiency. beilstein-journals.org The structure of this compound, with its donor (amino) and acceptor (nitro) groups, aligns with the design principles of such materials. This suggests its potential as a building block for new emitters or host materials in OLEDs, although specific research in this area is yet to be published.
Use as Ligands in Organometallic and Coordination Chemistry
The nitrogen atom of the pyridine ring and the exocyclic amino group in 4-aminopyridine (B3432731) and its derivatives make them excellent ligands for coordinating with metal ions. The resulting organometallic and coordination complexes have a wide range of applications, from catalysis to materials science.
Studies on 4-aminopyridine have shown that it readily forms complexes with various metals. researchgate.net The specific properties of these complexes are influenced by the substituents on the pyridine ring. The presence of a phenyl and a nitro group in this compound would significantly modulate its electronic and steric properties as a ligand compared to unsubstituted 4-aminopyridine. The electron-withdrawing nitro group would decrease the basicity of the pyridine nitrogen, affecting its coordination strength. The bulky phenyl group would also influence the geometry of the resulting metal complexes. These modifications could lead to complexes with unique catalytic or photophysical properties, representing an area ripe for exploration.
Precursor for Advanced Organic Synthesis Scaffolds (non-pharmacological derivatives)
The development of novel molecular scaffolds is a cornerstone of modern organic synthesis, enabling the creation of new materials and functional molecules. This compound is a versatile precursor for such scaffolds. Nitro compounds are recognized as valuable building blocks in organic synthesis due to the diverse reactivity of the nitro group. nih.gov
The amino group on the pyridine ring can be a starting point for the construction of fused heterocyclic systems. For example, imidazo[4,5-b]pyridine derivatives, which are bioisosteres of purines, can be synthesized and further elaborated through cross-coupling reactions to create a wide range of building blocks for medicinal and materials chemistry. osi.lv Similarly, pyrazolopyridine scaffolds can be synthesized and evaluated for various applications. nih.gov The reduction of the nitro group to a second amino group would yield a phenyl-substituted diaminopyridine, a valuable scaffold for creating compounds with applications in areas such as polymer science and dye chemistry. The synthesis of new heterocyclic compounds from such building blocks is an active area of research. nih.gov
Future Research Directions and Challenges in 3 Nitro 5 Phenylpyridin 4 Amine Chemistry
Development of Sustainable and Green Synthetic Protocols
A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Traditional synthetic routes to nitrated aromatic compounds often rely on harsh conditions and generate significant chemical waste. Future research must prioritize the development of sustainable protocols for 3-Nitro-5-phenylpyridin-4-amine.
The greenness of a chemical process can be quantitatively assessed using various metrics. nih.gov Key metrics include the E-Factor (Environmental Factor), which quantifies the amount of waste produced per kilogram of product, and Process Mass Intensity (PMI), which is the ratio of the total mass of inputs to the mass of the final product. researchgate.net For the pharmaceutical industry, E-factors can range from 25 to over 100, highlighting the significant waste generated. researchgate.net The goal for any new synthesis of this compound would be to minimize these values.
Future synthetic strategies should focus on:
Alternative Solvents: Moving away from hazardous chlorinated solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents.
Catalysis: Employing highly efficient and recyclable catalysts, such as solid-supported catalysts or biocatalysts, to reduce waste and energy consumption. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Multicomponent reactions, which can form complex pyridine (B92270) derivatives in a single step, represent a promising avenue for improving atom economy. researchgate.netacs.org
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted or ultrasonic synthesis, which can significantly reduce reaction times and energy input compared to conventional heating. acs.org
Table 1: Comparison of Hypothetical Synthetic Protocols for this compound
| Metric | Hypothetical Traditional Protocol | Hypothetical Green Protocol |
|---|---|---|
| Solvents | Dichloromethane, Nitric/Sulfuric Acid | Water, Ethanol (B145695), or solvent-free |
| Catalyst | Stoichiometric strong acid | Recyclable solid acid catalyst |
| Reaction Type | Multi-step nitration and amination | One-pot multicomponent reaction |
| Energy Input | High-temperature reflux | Microwave irradiation |
| Projected E-Factor | >50 | <10 |
| Projected PMI | >51 | <11 |
Exploration of Novel Reactivity and Transformation Pathways
The unique arrangement of functional groups in this compound suggests a diverse range of potential chemical transformations. A systematic exploration of its reactivity is essential for unlocking its utility as a building block in organic synthesis.
Key areas for investigation include:
Nitro Group Transformations: The nitro group is a versatile functional handle. Its selective reduction to a primary amine would yield 3,4-diamino-5-phenylpyridine, a valuable precursor for a variety of heterocyclic ring systems.
Amine Group Derivatization: The primary amine at the 4-position can be readily acylated, alkylated, or used in condensation reactions to introduce new functionalities and build more complex molecular architectures.
Cross-Coupling Reactions: The pyridine ring could potentially undergo C-H activation or be functionalized with a leaving group to participate in modern cross-coupling reactions, allowing for further elaboration of the core structure.
Unexpected Rearrangements: The chemistry of nitropyridines can sometimes lead to unexpected outcomes. For instance, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that a nitro-group migration can occur under certain conditions, yielding an unexpected isomer. Investigating the stability and potential rearrangements of this compound under various thermal and catalytic conditions is a crucial area for future research.
Table 2: Potential Chemical Transformations of this compound
| Reactant(s) | Reaction Type | Potential Product |
|---|---|---|
| H₂, Pd/C | Catalytic Hydrogenation | 5-Phenylpyridine-3,4-diamine |
| Acetic Anhydride | Acylation | N-(3-Nitro-5-phenylpyridin-4-yl)acetamide |
| Alkyl Halide, Base | N-Alkylation | 4-(Alkylamino)-3-nitro-5-phenylpyridine |
| Arylboronic Acid, Catalyst | Suzuki Cross-Coupling | Phenyl-substituted pyridine derivatives |
Advancements in Asymmetric Synthesis and Stereocontrol
While this compound is itself achiral, its derivatives could possess chirality, making them valuable targets for applications where stereochemistry is critical, such as in chiral catalysis or medicinal chemistry. Future research should explore methods to introduce stereocenters in a controlled manner.
Potential strategies include:
Catalytic Asymmetric Reactions: The development of catalytic asymmetric methods to synthesize chiral derivatives is a significant goal. This could involve the enantioselective functionalization of the pyridine ring or the phenyl substituent. Modern techniques using chiral phosphoric acids or transition metal complexes have proven effective for creating axial chirality in biaryl systems containing heterocycles. rsc.org Copper(I)-catalyzed reactions have also been developed for the asymmetric synthesis of P-chiral aminophosphinites, showcasing a pathway for creating chirality involving amine functionalities. nih.gov
Umpolung Reactions: Exploring novel bond-forming strategies, such as the umpolung (polarity reversal) of imines, could enable the asymmetric synthesis of complex chiral molecules, including γ-amino ketones, starting from simple precursors. nih.gov
Biocatalysis: The use of enzymes or whole-cell systems for the asymmetric reduction of ketones or other prochiral derivatives offers a green and highly selective route to chiral alcohols and other valuable building blocks. magtech.com.cn
Table 3: Potential Strategies for Asymmetric Synthesis of Derivatives
| Strategy | Description | Target Chiral Moiety |
|---|---|---|
| Chiral Phosphoric Acid Catalysis | Asymmetric arylation to create a sterically hindered biaryl system. rsc.org | Atropisomeric biaryl axis |
| Transition Metal Catalysis | Enantioselective C-H functionalization on the phenyl ring. | Chiral center on a substituent |
| Biocatalytic Reduction | Enzyme-catalyzed reduction of a ketone derivative of the parent compound. magtech.com.cn | Chiral secondary alcohol |
Predictive Modeling for Efficient Material Design
Computational chemistry and machine learning are becoming indispensable tools for accelerating materials discovery. mit.edu Applying these methods to this compound could provide valuable insights into its properties and guide experimental efforts, saving significant time and resources.
Future research in this area should focus on:
Property Prediction: Using quantum mechanical methods like Density Functional Theory (DFT) to calculate key properties such as electronic structure, orbital energies (HOMO/LUMO), and vibrational spectra. Such calculations are essential for predicting the compound's potential use in organic electronics or as an energetic material. researchgate.net
Thermodynamic and Kinetic Modeling: Developing accurate thermodynamic models is crucial for understanding reaction mechanisms and predicting stability. Group additivity models, for example, can be used to estimate the enthalpy of formation for nitrogen-containing compounds. rsc.org
Material Design: Employing predictive models to design novel materials based on the this compound scaffold. For instance, computational screening could identify derivatives with optimal properties for specific applications, such as high-energy-density materials. bohrium.com A significant challenge remains in ensuring the accuracy of these models, especially for complex systems in the solid state. researchgate.netcambridgescholars.com
Table 4: Computationally Predicted Properties and Their Relevance
| Predicted Property | Computational Method | Potential Relevance |
|---|---|---|
| Standard Enthalpy of Formation | Group Additivity, CBS-QB3 rsc.org | Assessment of energetic properties |
| HOMO/LUMO Energy Gap | Density Functional Theory (DFT) | Prediction of electronic and optical properties |
| Molecular Electrostatic Potential | DFT | Understanding intermolecular interactions and reactivity |
| Crystal Packing and Density | Molecular Dynamics, Crystal Structure Prediction | Design of solid-state materials, energetic performance |
Scale-Up Considerations for Industrial Application
The transition from a laboratory-scale synthesis to industrial production presents a distinct set of challenges that must be addressed for any compound to have a real-world impact. If this compound is identified as a valuable material, overcoming these hurdles will be paramount.
Key scale-up considerations include:
Cost and Availability of Starting Materials: The economic viability of the synthesis will heavily depend on the cost of the raw materials. Sourcing inexpensive and readily available precursors is essential.
Process Safety and Hazard Analysis: Nitrated organic compounds can be energetic and require careful handling. A thorough safety analysis, including thermal stability studies (e.g., using Differential Scanning Calorimetry), is non-negotiable to prevent runaway reactions or explosions.
Waste Management and Environmental Impact: Minimizing and safely treating waste streams is a critical aspect of industrial chemical production. This links directly back to the principles of green chemistry, where a low E-Factor is a key objective. researchgate.net
Process Optimization and Control: Achieving consistent yield and purity on a large scale requires robust process controls. This includes optimizing parameters like temperature, pressure, reaction time, and catalyst loading and recovery. researchgate.net
Purification: Developing an efficient, scalable, and cost-effective purification method (e.g., crystallization over chromatographic separation) is often a major bottleneck in industrial production.
Table 5: Key Challenges and Mitigation Strategies for Industrial Scale-Up
| Challenge | Potential Mitigation Strategy |
|---|---|
| High Production Cost | Optimize synthesis for high yield; use inexpensive starting materials; design a recyclable catalyst system. |
| Process Safety (Energetic Nature) | Conduct thorough thermal hazard evaluation; implement robust temperature control; consider continuous flow reactors for better heat management. |
| Environmental Impact (Waste) | Develop a green synthetic route with a low E-Factor; implement solvent recycling; treat waste streams to neutralize hazardous components. |
| Product Purity and Consistency | Implement robust process analytical technology (PAT) for real-time monitoring; develop a scalable crystallization-based purification. |
| Catalyst Deactivation/Recovery | Utilize heterogeneous or magnetically separable catalysts to simplify recovery and reuse. researchgate.net |
Q & A
Basic Research Question
- ¹H NMR : The aromatic proton environment (e.g., para-substituted phenyl vs. meta-nitro groups) produces distinct splitting patterns. For example, the nitro group deshields adjacent protons, shifting signals downfield (δ 8.5–9.0 ppm) .
- ¹³C NMR : Nitro groups cause significant deshielding of adjacent carbons (δ 140–150 ppm).
- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of NO₂ or phenyl groups). Compare with theoretical isotopic patterns for validation .
Methodological Tip : Use deuterated DMSO for solubility and to observe exchangeable amine protons.
How can researchers address contradictory spectroscopic data for nitro-pyridine derivatives?
Advanced Research Question
Discrepancies in NMR or X-ray data may arise from:
- Tautomerism : The nitro group’s electron-withdrawing effect can stabilize specific tautomers, altering proton environments .
- Crystal Packing : Hydrogen bonding (e.g., N–H⋯O interactions) in solid-state structures (X-ray) may differ from solution-state NMR observations. For example, intramolecular hydrogen bonds in crystalline phases can mask proton exchange .
Resolution : Combine DFT calculations (e.g., Gaussian) to model tautomeric equilibria and variable-temperature NMR to probe dynamic effects .
What experimental designs are suitable for studying the nitro group’s reactivity in catalytic reduction?
Advanced Research Question
To reduce the nitro group to an amine while preserving the pyridine core:
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm). Monitor reaction progress via TLC or in situ IR spectroscopy.
- Chemoselectivity Challenges : The phenyl group may compete in hydrogenation. Mitigate this by using selective catalysts (e.g., PtO₂ in acetic acid) .
Safety Note : Nitro compounds are thermally unstable; avoid high-pressure conditions without proper venting .
How does the substitution pattern affect the compound’s solubility and purification?
Basic Research Question
- Solubility : The nitro group enhances polarity, making the compound soluble in DMSO or DMF but insoluble in hexane.
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane. For persistent impurities (e.g., regioisomers), recrystallize from ethanol/water mixtures .
Advanced Tip : HPLC with a C18 column and UV detection (λ = 254 nm) can separate nitro-phenyl isomers .
What strategies validate the compound’s potential as a pharmacophore in drug discovery?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-Fluoro-5-phenylpyridin-4-amine) and compare bioactivity. Use assays like enzyme inhibition (e.g., kinase assays) or cellular uptake studies .
- Computational Screening : Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding affinities. Focus on interactions between the nitro group and active-site residues .
How can crystallographic data resolve ambiguities in molecular conformation?
Advanced Research Question
- Dihedral Angles : X-ray diffraction reveals substituent orientation. For example, the phenyl ring’s dihedral angle relative to the pyridine core (e.g., 12.8° in similar compounds) impacts π-π stacking .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (as in ) stabilize specific conformers. Compare with solution-phase data to assess flexibility .
Tools : Mercury software for crystal structure visualization and refinement.
What safety protocols are critical when handling nitro-aromatic compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
